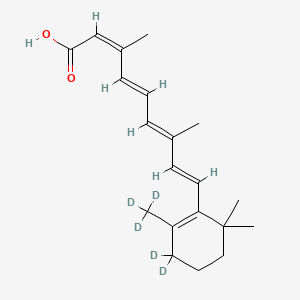

异维A酸-d5

描述

13-顺式维甲酸-d5 是 13-顺式维甲酸的氘代形式,俗称异维A酸。该化合物是一种合成类维生素A衍生物。 它主要用于科学研究,作为气相色谱法或液相色谱-质谱法定量测定 13-顺式维甲酸的内标 。氘标记有助于在分析过程中将其与未标记的化合物区分开来。

科学研究应用

13-顺式维甲酸-d5 由于其稳定性和可区分的特性,在科学研究中被广泛使用。它的一些应用包括:

化学: 用作分析化学中定量测定维甲酸的内标。

生物学: 研究其在细胞分化和凋亡中的作用。

工业: 用于开发药物和化妆品。

作用机制

13-顺式维甲酸-d5 的作用机制与 13-顺式维甲酸相似。它与核维甲酸受体结合,然后调节参与细胞分化和增殖的基因表达。 这种结合会影响皮脂腺,减少皮脂分泌和炎症,使其在治疗严重痤疮方面有效 。此外,它还会影响参与视黄醇代谢的酶的活性,进一步调节其生物学效应。

类似化合物:

全反式维甲酸: 另一种用于治疗痤疮和某些类型癌症的维甲酸形式。

9-顺式维甲酸: 以其激活视黄酸 X 受体而闻名。

维A酸: 维甲酸的一种异构体,局部用于治疗痤疮。

独特性: 13-顺式维甲酸-d5 由于其氘标记而具有独特性,这在分析应用中具有独特的优势。 氘原子使其易于与未标记的化合物区分开来,从而允许在复杂的生物基质中进行精确的定量和分析 .

总之,13-顺式维甲酸-d5 是科学研究中的一种宝贵化合物,它提供独特的特性,增强其在化学、生物学、医学和工业等各个领域的效用。

生化分析

Cellular Effects

Retinoic-4,4,18,18,18-d5 acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in cell differentiation by promoting the maturation of specific cell types, such as neurons and immune cells . Retinoic-4,4,18,18,18-d5 acid also affects cell signaling pathways by modulating the activity of transcription factors and other signaling molecules . For example, it can enhance the differentiation of naïve T and B cells and promote the expression of chemokine receptors and integrins, which are essential for immune cell trafficking . Furthermore, Retinoic-4,4,18,18,18-d5 acid regulates cellular metabolism by influencing the expression of genes involved in glycolysis, lipid metabolism, and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of Retinoic-4,4,18,18,18-d5 acid involves its binding to nuclear receptors, such as RARs and RXRs, which regulate gene expression . Upon binding to these receptors, Retinoic-4,4,18,18,18-d5 acid induces conformational changes that allow the receptors to interact with coactivators or corepressors, leading to the activation or repression of target genes . This process involves the recruitment of chromatin remodeling complexes and the modification of histones, which alter the accessibility of DNA to the transcriptional machinery . Additionally, Retinoic-4,4,18,18,18-d5 acid can modulate the activity of other signaling pathways, such as the Wnt and Notch pathways, by interacting with their components or regulating the expression of their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Retinoic-4,4,18,18,18-d5 acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that high concentrations of Retinoic-4,4,18,18,18-d5 acid can promote the transparency of corneal organoids and the neuroretinal development in retinal organoids . Prolonged exposure to high levels of Retinoic-4,4,18,18,18-d5 acid can inhibit the maturation of photoreceptors and decrease the pigmentation levels of retinal pigment epithelium (RPE) organoids . These temporal effects highlight the importance of carefully controlling the concentration and duration of Retinoic-4,4,18,18,18-d5 acid exposure in experimental settings.

Dosage Effects in Animal Models

The effects of Retinoic-4,4,18,18,18-d5 acid vary with different dosages in animal models. At low doses, Retinoic-4,4,18,18,18-d5 acid can promote cell differentiation and enhance immune responses . At high doses, it can cause toxic or adverse effects, such as retinoic acid syndrome, which is characterized by fever, dyspnea, and acute respiratory distress . Additionally, high doses of Retinoic-4,4,18,18,18-d5 acid can lead to liver toxicity and other systemic side effects . These findings underscore the importance of determining the optimal dosage of Retinoic-4,4,18,18,18-d5 acid for therapeutic applications and minimizing potential adverse effects.

Metabolic Pathways

Retinoic-4,4,18,18,18-d5 acid is involved in several metabolic pathways, including its synthesis, degradation, and regulation of gene expression. The synthesis of Retinoic-4,4,18,18,18-d5 acid involves the oxidation of retinaldehyde by RALDHs, followed by the conversion of retinol to retinaldehyde by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs) . The degradation of Retinoic-4,4,18,18,18-d5 acid is mediated by cytochrome P450 enzymes, which convert it into inactive metabolites, such as 4-oxo-retinoic acid . These metabolic pathways are tightly regulated to maintain the appropriate levels of Retinoic-4,4,18,18,18-d5 acid in cells and tissues .

准备方法

合成路线和反应条件: 13-顺式维甲酸-d5 的合成涉及 13-顺式维甲酸的氘代。一种常见的方法包括在乙醇作为溶剂、氢氧化钾作为碱的情况下,将 3-甲基-5-(2,6,6-三甲基-1-环己烯-1-基)-2,4-戊二烯基)-三苯基膦氯化物与 5-羟基-4-甲基-2(5H)-呋喃酮反应,温度范围为 -5 至 0°C。 所得的维甲酸混合物然后用钯配合物处理异构化为 13-顺式维甲酸 .

工业生产方法: 13-顺式维甲酸-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高收率和纯度。在整个合成过程中,使用氘代试剂和溶剂对于保持氘标记至关重要。

化学反应分析

反应类型: 13-顺式维甲酸-d5 经历各种化学反应,包括:

氧化: 它可以氧化形成 13-顺式-4-氧代维甲酸。

还原: 还原反应可以将其转化回视黄醇。

异构化: 它可以异构化为维甲酸的其他形式,例如全反式维甲酸。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用像氢化铝锂这样的还原剂。

异构化: 在诸如钯之类的催化剂存在下,光或热可以诱导异构化。

主要产物:

氧化: 13-顺式-4-氧代维甲酸。

还原: 视黄醇。

异构化: 全反式维甲酸。

相似化合物的比较

All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.

9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.

Tretinoin: An isomer of retinoic acid used topically for acne treatment.

Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .

属性

IUPAC Name |

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UTAVKCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

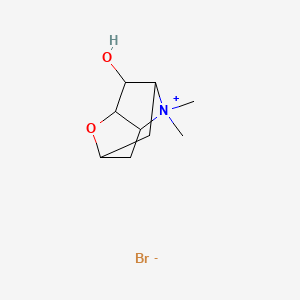

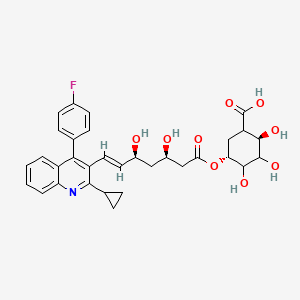

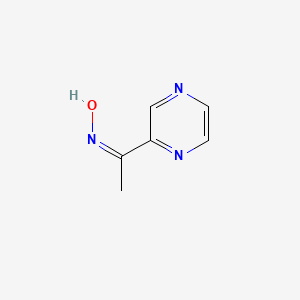

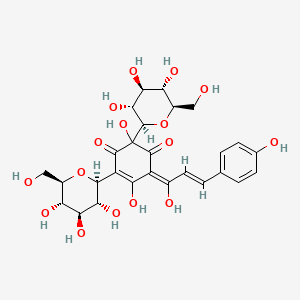

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)